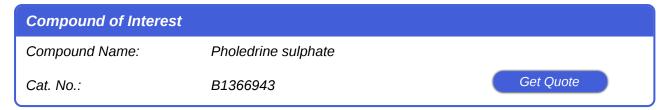


# An In-Depth Technical Guide to the Chemical Structure of Pholedrine Sulphate

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Pholedrine sulphate, a sympathomimetic amine, has been a subject of interest in medicinal chemistry and pharmacology due to its vasoconstrictive and psychoactive properties. This technical guide provides a comprehensive overview of the chemical structure of **pholedrine sulphate**, including its nomenclature, molecular formula, and key physicochemical properties. Detailed experimental protocols for its synthesis and analysis are presented, alongside an exploration of its mechanism of action through adrenergic signaling pathways. This document aims to serve as a critical resource for professionals engaged in research and development involving pholedrine and related compounds.

#### **Chemical Structure and Properties**

Pholedrine is chemically known as 4-[2-(methylamino)propyl]phenol.[1][2] Its structure consists of a phenol ring substituted at the para position with a 2-(methylamino)propyl group. The presence of a chiral center at the alpha-carbon of the propyl side chain means that pholedrine exists as two enantiomers, (R)- and (S)-pholedrine. The commercially available form is typically a racemic mixture.

The sulphate salt is formed by the reaction of two molecules of the pholedrine base with one molecule of sulfuric acid, resulting in the chemical name bis(4-[2-(methylamino)propyl]phenol);sulfuric acid.[3]



#### **Molecular and Structural Formulae**

The chemical structure of the pholedrine base and its sulphate salt are depicted below:

Pholedrine Base:

**Pholedrine Sulphate**: The sulphate salt is an ionic compound formed between two protonated pholedrine molecules and a sulphate anion.

### **Physicochemical Properties**

A summary of the key physicochemical properties of pholedrine and its sulphate salt is presented in Table 1. Pholedrine base is a crystalline solid with a melting point of 162-163°C.[1] The sulphate salt is more soluble in water.

Table 1: Physicochemical Properties of Pholedrine and Pholedrine Sulphate

Property	Pholedrine Base	Pholedrine Sulphate
IUPAC Name	4-[2- (methylamino)propyl]phenol[1]	bis(4-[2- (methylamino)propyl]phenol);s ulfuric acid[3]
Synonyms	p-Hydroxymethamphetamine, 4-HMA	Paredrinol, Veritol
Molecular Formula	C10H15NO[1]	(C10H15NO)2·H2SO4 or C20H32N2O6S[3]
Molecular Weight	165.23 g/mol [1]	428.54 g/mol [3]
Melting Point	162-163 °C[1]	Decomposes at 320-323 °C
Solubility	Slightly soluble in water; Soluble in alcohol, ether, and dilute acids.	Soluble in water.
рКа	Data not available	Data not available
LogP	1.12 - 1.7[2]	Data not available
CAS Number	370-14-9[1]	6114-26-7[3]



# **Experimental Protocols**Synthesis of Pholedrine

A common method for the synthesis of pholedrine is through the reductive amination of 4-hydroxyphenylacetone. This process involves the reaction of the ketone with methylamine to form an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Reductive Amination of 4-Hydroxyphenylacetone

- Imine Formation: In a round-bottom flask, dissolve 1 mole of 4-hydroxyphenylacetone in a suitable solvent such as methanol.
- Add 1.2 moles of methylamine (as a solution in a compatible solvent like methanol or as a gas).
- The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Reduction: Once the imine formation is complete, the reducing agent is added. A common and effective reducing agent for this step is sodium borohydride (NaBH<sub>4</sub>). Add 1.5 moles of NaBH<sub>4</sub> portion-wise to the reaction mixture while maintaining the temperature below 25°C with an ice bath.
- After the addition is complete, the reaction is stirred for an additional 4-6 hours at room temperature.
- Work-up and Purification: The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure.
- The aqueous residue is acidified with hydrochloric acid and then washed with a non-polar organic solvent like diethyl ether to remove any unreacted ketone.
- The aqueous layer is then made basic with a strong base, such as sodium hydroxide, to precipitate the pholedrine base.
- The precipitated solid is collected by filtration, washed with cold water, and dried.



 Further purification can be achieved by recrystallization from a suitable solvent like ethanol or methanol.

#### **Synthesis of Pholedrine Sulphate**

To prepare the sulphate salt, the synthesized pholedrine base is reacted with sulfuric acid.

Experimental Protocol: Formation of Pholedrine Sulphate

- Dissolve the purified pholedrine base in a minimal amount of a suitable organic solvent, such as ethanol.
- In a separate container, prepare a solution of sulfuric acid in the same solvent.
- Slowly add the sulfuric acid solution to the pholedrine solution with constant stirring. A 2:1 molar ratio of pholedrine to sulfuric acid should be used.
- The **pholedrine sulphate** will precipitate out of the solution.
- The precipitate is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

## **Analytical Methods**

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques for the analysis and quantification of pholedrine in various matrices.

HPLC-MS/MS Method for Quantification in Biological Fluids

- Sample Preparation: Solid-phase extraction (SPE) is typically used to extract pholedrine from biological samples like plasma or urine.
- Chromatographic Conditions:
  - Column: A C18 reversed-phase column is commonly employed.



- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is used.
- Flow Rate: Typically around 0.5 mL/min.
- Injection Volume: 10-20 μL.
- Mass Spectrometry Detection:
  - Ionization: Electrospray ionization (ESI) in the positive ion mode.
  - Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for pholedrine and an internal standard.

### **Mechanism of Action and Signaling Pathways**

Pholedrine is classified as a sympathomimetic agent, meaning it mimics the effects of endogenous catecholamines like norepinephrine and epinephrine. [2] Its primary mechanism of action is through the interaction with adrenergic receptors, specifically as an agonist at  $\alpha$ -adrenergic receptors. While it is known to be an  $\alpha$ -adrenergic agonist, its specific activity at  $\alpha$ 1 and  $\alpha$ 2 subtypes dictates its physiological effects.

Based on the actions of structurally similar compounds like norephedrine, it is suggested that pholedrine has a pronounced activity at  $\alpha 1$ -adrenergic receptors.[4] Stimulation of  $\alpha 1$ -receptors on vascular smooth muscle leads to vasoconstriction and an increase in blood pressure. It is also plausible that pholedrine interacts with  $\alpha 2$ -adrenergic receptors, which are often located presynaptically and are involved in a negative feedback loop to reduce the release of norepinephrine.

## **Alpha-1 Adrenergic Receptor Signaling Pathway**

The signaling cascade initiated by the activation of  $\alpha 1$ -adrenergic receptors by an agonist like pholedrine is a well-established pathway involving G-protein-coupled receptors (GPCRs).

Caption: Alpha-1 adrenergic receptor signaling pathway activated by Pholedrine.



## **Experimental Workflow for Receptor Binding Assay**

To determine the specific affinity and activity of pholedrine at different adrenergic receptor subtypes, a radioligand binding assay followed by a functional assay can be performed.

Caption: Experimental workflow for adrenergic receptor binding and functional assays.

#### Conclusion

This technical guide has provided a detailed examination of the chemical structure, properties, synthesis, and mechanism of action of **pholedrine sulphate**. The compiled data and experimental protocols offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. A thorough understanding of the chemical nature and biological activity of pholedrine is essential for its potential therapeutic applications and for the development of novel adrenergic receptor modulators. Further research is warranted to fully elucidate the specific interactions of pholedrine with all adrenergic receptor subtypes and to explore the therapeutic potential of its individual enantiomers.

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